Fmoc-Tyrosine(t-butyl)-Threonine(Psi(Me,Me)pro)-Hydroxyl is a synthetic peptide derivative widely utilized in biochemical and pharmaceutical research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) side chain, and a unique Psi(Me,Me)pro moiety. These structural modifications enhance the compound's stability and solubility, making it particularly suitable for solid-phase peptide synthesis and various research applications .
Fmoc-Tyrosine(t-butyl)-Threonine(Psi(Me,Me)pro)-Hydroxyl is classified as a dipeptide due to its structure comprising two amino acid residues: tyrosine and threonine. The Psi(Me,Me)pro modification classifies it further as a pseudoproline derivative, which is known to enhance the stability of peptides during synthesis and in biological environments .
The synthesis of Fmoc-Tyrosine(t-butyl)-Threonine(Psi(Me,Me)pro)-Hydroxyl typically employs solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with the Fmoc group removed using piperidine to allow for coupling reactions with protected amino acids.
Fmoc-Tyrosine(t-butyl)-Threonine(Psi(Me,Me)pro)-Hydroxyl has a complex molecular structure characterized by:
The structural integrity provided by the Psi(Me,Me)pro moiety contributes to increased stability against hydrolysis compared to standard threonine residues. This modification allows for enhanced solubility and bioavailability in various experimental conditions .
Fmoc-Tyrosine(t-butyl)-Threonine(Psi(Me,Me)pro)-Hydroxyl can undergo several chemical reactions:
The mechanism of action for Fmoc-Tyrosine(t-butyl)-Threonine(Psi(Me,Me)pro)-Hydroxyl involves its ability to form stable peptide bonds that interact with specific molecular targets. The Fmoc group serves as a protective element during synthesis while the t-butyl and Psi(Me,Me)pro modifications enhance both stability and solubility. This facilitates interactions with enzymes, receptors, and other biomolecules essential for various biochemical processes .
Fmoc-Tyrosine(t-butyl)-Threonine(Psi(Me,Me)pro)-Hydroxyl finds numerous applications in scientific research:
This compound exemplifies how synthetic modifications can enhance peptide properties for diverse applications in biochemistry and pharmacology.
Solid-phase peptide synthesis (SPPS) revolutionized peptide chemistry by enabling rapid, stepwise assembly of peptide chains on insoluble supports. The Fmoc/tBu strategy emerged as the dominant methodological framework due to its orthogonality and avoidance of highly corrosive reagents. Nevertheless, a persistent challenge in SPPS is the aggregation of growing peptide chains during synthesis, particularly in sequences rich in β-sheet forming residues. This aggregation manifests as incomplete coupling or deprotection reactions, drastically reducing yields and purity for complex targets. Pseudoproline dipeptides (ψPro) represent one of the most elegant chemical solutions to this problem. These engineered dipeptide building blocks incorporate serine, threonine, or cysteine residues reversibly protected as proline-like oxazolidine or thiazolidine systems. When incorporated into a peptide sequence, these units act as "molecular hinges," disrupting problematic secondary structures and maintaining peptide solubility throughout chain elongation. The temporary proline mimic is subsequently converted back to the native amino acid during standard acidic cleavage from the resin, seamlessly integrating into standard Fmoc-SPPS workflows without requiring additional deprotection steps [5] [9].
Pseudoproline dipeptides function as crucial molecular tools by fundamentally altering the conformational landscape of the growing peptide-resin construct. Their efficacy stems from the oxazolidine ring formed between the carbonyl carbon of the preceding residue and the side-chain hydroxyl of serine or threonine, coupled with the backbone nitrogen. This cyclic structure introduces a cis amide bond surrogate and a pronounced kink into the peptide backbone, effectively preventing the formation of ordered secondary structures like β-sheets that drive aggregation. The disruption is both steric and electronic, significantly enhancing solvation of the peptide-resin complex [9] [10]. Consequently, coupling and deprotection efficiencies remain high even when synthesizing sequences that would otherwise be inaccessible via standard methods. The seminal work of Mutter, Wöhr, and colleagues established the foundation for their application, demonstrating that these dipeptides act as "structure-disrupting protection" techniques, dramatically improving yields and purity for difficult sequences [9]. White et al. further demonstrated their utility in expediting the synthesis of long peptides, showcasing significant reductions in coupling times and improvements in crude purity compared to standard dipeptide units [9].
The incorporation strategy is particularly efficient. Pseudoprolines are introduced as pre-formed dipeptide units (e.g., Xaa-Ser(ψ^Me,Me^pro) or Xaa-Thr(ψ^Me,Me^pro)). This avoids the notoriously difficult step of acylating the sterically hindered secondary amine of an oxazolidine monomer directly on resin. Instead, the dipeptide unit, with its activated C-terminus, couples efficiently to the N-terminus of the growing chain in a single step, elongating the sequence by two residues while simultaneously introducing the conformational disruptor [8] [10]. Regeneration of the native serine or threonine residue occurs spontaneously during the standard trifluoroacetic acid (TFA)-mediated global deprotection and cleavage step, hydrolyzing the oxazolidine ring without side reactions. This seamless integration into established Fmoc-SPPS protocols has driven their widespread adoption in both research and industrial peptide production [5] [10]. The transformative impact of pseudoprolines on SPPS efficiency is quantified below:
Table 1: Impact of Pseudoproline Dipeptides on Solid-Phase Peptide Synthesis Efficiency
Synthesis Challenge | Standard Dipeptide Approach | Pseudoproline Dipeptide Approach | Key Improvement |
---|---|---|---|
Chain Aggregation | Severe, especially after ~15 residues | Significantly reduced or eliminated | Enables synthesis of long/complex sequences |
Coupling Efficiency | Decreases dramatically in difficult regions | Maintains high efficiency (>99%) throughout | Reduces deletion sequences & truncations |
Crude Purity | Often <30% for difficult sequences | Routinely >70% for equivalent sequences | Simplifies purification, increases yield |
Synthesis Time | Extended due to double couplings & repeats | Reduced; single couplings often sufficient | Increases throughput & reduces costs |
Solubility (Resin Swelling) | Poor in DMF/DCM for aggregated chains | Good to excellent in standard solvents | Ensures reagent penetration & reaction homogeneity |
The thermodynamic basis for their effectiveness lies in the disruption of the cooperative hydrogen-bonding networks that stabilize β-sheet aggregates. By introducing a local conformational bias favoring solubilizing turns or random coil structures, pseudoprolines lower the kinetic and thermodynamic barriers to chain elongation, allowing access to previously inaccessible peptide targets, including long polypeptides and those rich in valine, isoleucine, tyrosine, phenylalanine, and threonine [5] [9] [10].
Fmoc-Tyr(tBu)-Thr(ψ^Me,Me^pro)-OH (CAS# 920519-31-9) exemplifies the strategic design and critical utility of pseudoproline dipeptides. Its molecular structure (C~35~H~40~N~2~O~7~, MW 600.70) integrates two key components: an N-terminal Fmoc-tyrosine protected with a tert-butyl (tBu) ether on its phenolic hydroxyl, and a threonine residue reversibly masked as a 2,2,5-trimethyloxazolidine-4-carboxylic acid system [2] [10]. This specific oxazolidine configuration, characterized by methyl groups on both the C2 and C5 positions of the ring, provides optimal steric and electronic properties for disruption. The oxazolidine ring introduces a rigid cis-amide bond mimic and a pronounced bend (approximately 120°) into the peptide backbone at the point of incorporation. Critically, the stereochemistry of the oxazolidine ring ((4S,5R)-configuration) is engineered to mimic the conformational constraints of L-proline, ensuring compatibility with natural peptide folding while preventing planar, aggregating structures [2] [6] [10].
This dipeptide building block specifically targets sequences containing the Tyr-Thr motif, a combination frequently encountered in biologically active peptides and proteins but prone to aggregation during SPPS due to the β-branched threonine and the aromatic bulk of tyrosine. The tert-butyl protection on tyrosine is stable under the basic conditions (piperidine) used for Fmoc removal but readily cleaved by TFA during the final resin cleavage and global deprotection, simultaneously regenerating the native threonine side chain from the oxazolidine [10]. Technical specifications from major suppliers (Novabiochem, ChemImpex, Bachem) confirm high purity standards (typically ≥97% by HPLC), essential for preventing side reactions during chain assembly. Storage is recommended at ≤ -4°C to ensure long-term stability [2] [4] [10].
The functional significance of Fmoc-Tyr(tBu)-Thr(ψ^Me,Me^pro)-OH extends across diverse areas of peptide science and application:
Table 2: Research and Development Applications of Fmoc-Tyr(tBu)-Thr(ψMe,Mepro)-OH
Application Area | Specific Role | Outcome | Reference Context |
---|---|---|---|
Drug Development | Synthesis of stable peptide-based therapeutics | Enhanced bioavailability & metabolic stability | [2] [4] |
Protein Engineering | Site-specific introduction of Tyr-Thr motifs in synthetic segments | Study of protein function & interaction domains | [2] [5] |
Targeted Delivery Systems | Bioconjugation handle via Tyr hydroxyl post-cleavage | Improved efficacy in therapeutic targeting (e.g., cancer) | [2] |
Structural Biology | Synthesis of aggregation-prone domains (e.g., amyloid β fragments) | Enables study of folding & aggregation mechanisms | [5] [9] |
Method Development | Testing greener solvents & optimized SPPS protocols | Validation of sustainable synthesis approaches | [7] |
The integration of Fmoc-Tyr(tBu)-Thr(ψ^Me,Me^pro)-OH into SPPS protocols exemplifies the synergy between innovative chemical tools and practical peptide production. Its ability to transform a problematic sequence into a manageable one underscores its indispensable role in advancing the synthesis of complex peptides for therapeutic, diagnostic, and research purposes. As peptide drugs and bioactive peptides continue to gain prominence, the strategic deployment of such pseudoproline dipeptides remains fundamental to accessing novel molecular entities [2] [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: